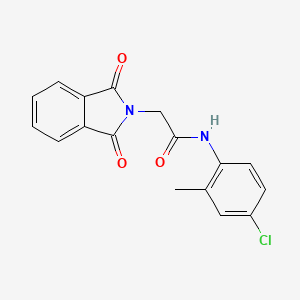
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CDIA, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDIA belongs to the class of isoindolinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as inflammation and apoptosis.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have various biochemical and physiological effects on cells and tissues. N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to modulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. Physiologically, N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to reduce inflammation and protect neurons from oxidative stress.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of tumor cells and modulate various cellular processes. However, N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One potential area of research is the development of N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and its potential side effects.
合成方法
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-methylphenylamine with phthalic anhydride and subsequent condensation with ethyl acetate. The final product is obtained through purification and recrystallization.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to protect neurons from oxidative stress and prevent neuronal death.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-8-11(18)6-7-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICXGIOUMCMLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
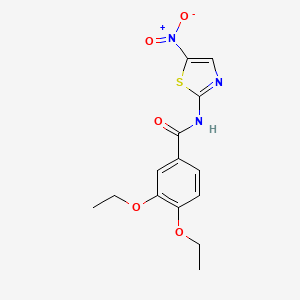
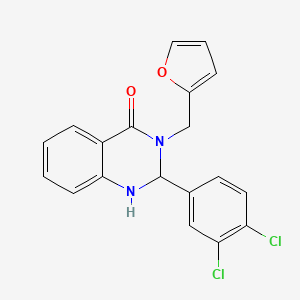
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
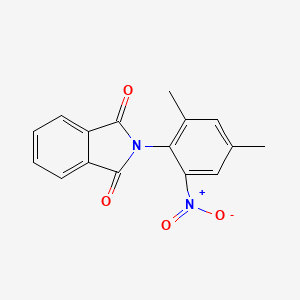
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
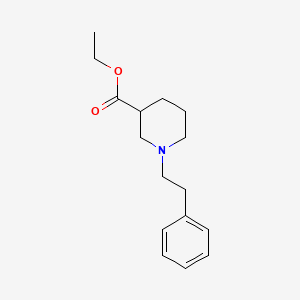
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)